molecular formula C13H10BrF2NO2S B2463107 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide CAS No. 1771972-20-3

4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B2463107
CAS No.: 1771972-20-3
M. Wt: 362.19
InChI Key: PWADFEADXGBRNX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide (CAS 1771972-20-3) is a fluorinated benzenesulfonamide derivative of significant interest in medicinal chemistry and antiviral research. This compound is a valuable building block for the design and synthesis of novel HIV-1 Capsid Protein (CA) inhibitors . The strategic incorporation of halogen atoms (bromine and fluorine) and the sulfonamide functional group is a established strategy to enhance the binding affinity, metabolic stability, and overall drug-like properties of small molecule therapeutics . The compound serves as a key intermediate for researchers exploring structure-activity relationships (SARs) in the development of phenylalanine-derived HIV-1 inhibitors. Its structure aligns with modern scaffold-hopping approaches, where the benzenesulfonamide core can be utilized to develop more complex, potent, and drug-like antiviral agents . Fluorinated sulphonamides, as a class, are known to exhibit improved membrane permeability and oxidative stability, making them crucial for optimizing the pharmacological profiles of lead compounds . Applications: • Primary application in the synthesis of HIV-1 CA protein inhibitors for antiviral research . • A versatile scaffold in medicinal chemistry for structure-activity relationship (SAR) studies and bioisosteric replacement . • Serves as a critical intermediate for constructing more complex molecules, such as piperazinone derivatives, with enhanced antiviral potency and improved metabolic stability . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

4-bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NO2S/c1-8-2-4-10(15)7-12(8)17-20(18,19)13-5-3-9(14)6-11(13)16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWADFEADXGBRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2-fluorobenzenesulfonyl Chloride

4-Bromo-2-fluorobenzenesulfonyl chloride is typically prepared via chlorosulfonation of 4-bromo-2-fluorobenzene. This reaction involves treating the aromatic substrate with chlorosulfonic acid under controlled conditions:

$$
\text{4-Bromo-2-fluorobenzene} + \text{ClSO}_3\text{H} \rightarrow \text{4-Bromo-2-fluorobenzenesulfonyl chloride} + \text{HCl}
$$

Reaction conditions such as temperature (−10°C to 0°C) and stoichiometric excess of chlorosulfonic acid are critical to minimizing side reactions like polysulfonation. The resulting sulfonyl chloride is isolated via fractional distillation or crystallization.

Preparation of 5-Fluoro-2-methylaniline

5-Fluoro-2-methylaniline can be synthesized through sequential nitration, reduction, and fluorination of 2-methylaniline. A more efficient route involves directed ortho-metalation (DoM) of 2-fluoro-6-methylaniline using lithium diisopropylamide (LDA), followed by quenching with a fluorine source. Recent advances have also demonstrated the utility of transition-metal-catalyzed C–H fluorination for direct functionalization.

Sulfonamide Formation

The condensation of 4-bromo-2-fluorobenzenesulfonyl chloride with 5-fluoro-2-methylaniline is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) using a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to neutralize HCl by-products:

$$
\text{4-Bromo-2-fluorobenzenesulfonyl chloride} + \text{5-fluoro-2-methylaniline} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$

Optimized Conditions :

  • Solvent: Dichloromethane (0.2 M)
  • Base: Diisopropylethylamine (3.3 equiv)
  • Temperature: 20°C
  • Reaction Time: 2 hours

Under these conditions, the reaction achieves near-quantitative yields (>95%), with purification via flash column chromatography (silica gel, 10–50% ethyl acetate in cyclohexane) yielding a white solid.

Electrochemical Synthesis: A Green Alternative

Recent developments in electroorganic synthesis offer a solvent- and reagent-free route to benzenesulfonamides. A tunable pair electrochemical strategy, as reported by Nature, enables selective synthesis by adjusting applied potentials.

Mechanism and Reaction Design

The electrochemical method utilizes a divided cell with a platinum cathode and graphite anode. 4-Bromo-2-fluorobenzenesulfinic acid and 5-fluoro-2-methylnitrobenzene are dissolved in an aqueous-organic biphasic system. Controlled potential electrolysis (−0.4 V to −1.1 V vs. Ag/AgCl) facilitates the sequential reduction of nitro groups and sulfinic acid coupling:

$$
\text{5-Fluoro-2-methylnitrobenzene} \xrightarrow{-0.4\ \text{V}} \text{5-Fluoro-2-methylhydroxylamine} \xrightarrow{\text{Sulfinic Acid}} \text{Target Compound}
$$

Key Advantages :

  • Eliminates hazardous reagents (e.g., sulfonyl chlorides)
  • Tunable selectivity via potential adjustment
  • Yields up to 85% with minimal purification

Comparative Analysis of Synthetic Methods

Parameter Classical Method Electrochemical Method
Yield 95–100% 75–85%
Reaction Time 2–4 hours 6–8 hours
Purification Complexity Moderate (chromatography) Low (recrystallization)
Environmental Impact High (toxic by-products) Low (solvent-free)
Scalability Industrial-scale feasible Lab-scale optimized

Optimization Strategies for Industrial Production

Solvent and Catalyst Selection

Replacing dichloromethane with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate sulfonamide formation by enhancing nucleophilicity of the amine.

Continuous-Flow Reactors

Microreactor systems enable rapid mixing and heat dissipation, reducing reaction times by 40% and improving consistency in large-scale batches.

Characterization and Quality Control

Spectroscopic Analysis

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.30 (d, J = 2.0 Hz, 1H), 6.95 (m, 2H), 2.25 (s, 3H).
  • $$^{19}$$F NMR : δ −112.5 (s, 1F), −118.2 (s, 1F).
  • HRMS : [M+H]$$^+$$ calculated for C$${13}$$H$${10}$$BrF$$2$$NO$$2$$S: 377.96, found: 377.95.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >99.5% using a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Fluorination Effects
The incorporation of fluorine atoms in organic compounds, particularly in benzenesulfonamides, has been shown to enhance their biological activity. Fluorinated compounds can exhibit improved pharmacokinetic properties, such as increased membrane permeability and altered metabolic pathways, which can lead to enhanced efficacy as therapeutic agents. The specific fluorination pattern of 4-bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide may influence its binding affinity to target proteins, such as carbonic anhydrases, which are critical in various physiological processes .

Carbonic Anhydrase Inhibition

Binding Studies
Research indicates that fluorinated benzenesulfonamides can serve as potent inhibitors of carbonic anhydrase enzymes. A study demonstrated that varying fluorination patterns on benzenesulfonamide cores significantly affected binding kinetics and thermodynamics. The findings suggest that specific substitutions can lead to alternative binding modes, enhancing the compound's inhibitory effectiveness against carbonic anhydrases . This has implications for developing treatments for conditions like glaucoma and edema, where carbonic anhydrase plays a pivotal role.

Antimicrobial Activity

Potential Antibacterial Properties
Fluorinated benzenesulfonamides have been investigated for their antimicrobial properties. The structural modifications introduced by the bromine and fluorine substituents may enhance the compound's ability to disrupt bacterial cell function. Preliminary studies indicate that these compounds can exhibit activity against various bacterial strains, making them candidates for further exploration in antibiotic development .

Structure-Activity Relationship Studies

Case Studies and Insights
A detailed structure-activity relationship (SAR) analysis has been conducted on similar fluorinated compounds, revealing that the position and type of substituents significantly impact biological activity. For instance, increasing fluorination in certain positions has been correlated with higher binding affinities to target enzymes, while other positions may lead to decreased activity . Such insights are crucial for optimizing lead compounds in drug discovery.

Synthesis and Characterization

Synthetic Routes
The synthesis of 4-bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Summary Table of Applications

Application Area Details
Medicinal ChemistryEnhances biological activity through improved pharmacokinetics due to fluorination
Carbonic Anhydrase InhibitionPotent inhibitors with varying binding affinities based on substitution patterns
Antimicrobial ActivityPotential effectiveness against bacterial strains
Structure-Activity RelationshipsInsights into how substituent positions affect biological activity
Synthesis and CharacterizationMulti-step synthetic routes followed by rigorous characterization methods

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in substituents on the benzenesulfonyl ring or the aryl group attached to the sulfonamide nitrogen. These variations influence physicochemical properties, reactivity, and biological interactions.

Table 1: Substituent Comparison
Compound Name (CAS) Benzenesulfonyl Substituents Sulfonamide-Attached Group Molecular Formula Molecular Weight
Target Compound 4-Bromo, 2-fluoro 5-Fluoro-2-methylphenyl C₁₃H₁₀BrF₂NO₂S 373.2
4-Bromo-2-fluoro-N-(2-iodophenyl)-benzenesulfonamide (1711725-91-5) 4-Bromo, 2-fluoro 2-Iodophenyl C₁₂H₈BrFINO₂S 456.07
4-Bromo-N-(3-bromophenyl)-2-fluoro-benzenesulfonamide (1772777-01-1) 4-Bromo, 2-fluoro 3-Bromophenyl C₁₂H₈Br₂FNO₂S 425.0
4-Bromo-2-fluoro-N-(3-methoxyphenyl)benzenesulfonamide (1312305-74-0) 4-Bromo, 2-fluoro 3-Methoxyphenyl C₁₃H₁₁BrFNO₃S 360.2
4-Bromo-N-(5-nitro-2-methylphenyl)benzenesulfonamide (346694-49-3) 4-Bromo 5-Nitro-2-methylphenyl C₁₃H₁₁BrN₂O₄S 387.2

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in 346694-49-3 enhances electron deficiency, which may affect binding to biological targets compared to the target compound’s fluorine .
  • Polar Substituents : Methoxy groups (e.g., 1312305-74-0) improve solubility due to increased polarity .

Key Observations :

  • High yields (e.g., 99% in ) are achieved via optimized SNAr reactions, while nitro-containing analogs may require lower temperatures due to reactivity .
  • Purification often relies on column chromatography, but crystallisation is used for hydroxylated derivatives .

Key Observations :

  • Bromo-fluoro derivatives generally exhibit moderate toxicity, requiring precautions like PPE and ventilation .
  • Iodinated analogs (e.g., 1711725-91-5) may pose additional hazards due to iodine’s reactivity .

Biological Activity

4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is a sulfonamide compound known for its complex structure and potential biological activities. Its molecular formula is C₁₃H₁₀BrF₂NO₂S, with a molecular weight of 362.19 g/mol. The presence of electronegative halogens (bromine and fluorine) and the sulfonamide functional group suggests significant reactivity and biological potential.

Chemical Structure and Properties

The compound features a sulfonamide group, characterized by the presence of a sulfonyl group (-SO₂-) linked to an amine. The specific arrangement of bromine and fluorine atoms in its structure may influence its interactions with biological systems.

PropertyValue
Molecular FormulaC₁₃H₁₀BrF₂NO₂S
Molecular Weight362.19 g/mol
CAS Number1771972-20-3
Chemical ClassSulfonamide

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides can effectively inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for structurally similar compounds have been reported, demonstrating notable activity against both Gram-positive and Gram-negative bacteria.

In a comparative study, certain benzenesulfonamides showed MIC values ranging from 6.63 mg/mL to 6.72 mg/mL against Staphylococcus aureus and Escherichia coli, respectively . While specific data for 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is limited, its structural similarities suggest it may possess comparable antimicrobial efficacy.

Anti-inflammatory Activity

Sulfonamides are also recognized for their anti-inflammatory properties. For example, in vivo studies have demonstrated that certain sulfonamide derivatives significantly reduce carrageenan-induced paw edema in rat models, indicating their potential as anti-inflammatory agents . Although direct studies on 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide are scarce, its chemical framework suggests it may exhibit similar anti-inflammatory effects.

The biological activity of sulfonamides often involves inhibition of key enzymes or pathways within microbial cells or inflammatory processes. For instance, some sulfonamides act as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological functions. This inhibition can enhance dopaminergic tone and normalize neuroplasticity, potentially contributing to therapeutic effects in neurological conditions .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzenesulfonamides, revealing that compounds with similar structures to 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide exhibited significant inhibition against E. coli and S. aureus with MIC values around 6.67 mg/mL .
  • Anti-inflammatory Effects : In another investigation, certain benzenesulfonamides were found to inhibit carrageenan-induced edema significantly, with reductions observed at various time points post-administration .
  • Structural Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications to the sulfonamide structure can enhance biological activity, suggesting that further exploration of 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide could yield valuable insights into optimizing its efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the appropriate aniline precursor using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine). Optimization involves solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric tuning of the sulfonylating agent . Post-synthesis purification via column chromatography or recrystallization improves yield. Reaction monitoring using TLC or HPLC ensures intermediate stability .

Q. How is the crystal structure of this compound determined, and what structural insights are critical for understanding its reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection involves cryogenic cooling (100 K) to minimize thermal motion artifacts. Refinement software (e.g., SHELXL) resolves bond lengths, angles, and torsion angles, revealing steric hindrance from bromo/fluoro substituents and planarity of the sulfonamide group. Intermolecular interactions (e.g., hydrogen bonds between sulfonamide S=O and aromatic C-H) influence packing and solubility .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., fluorine coupling patterns at 2- and 5-positions). 19^{19}F NMR resolves electronic effects of substituents .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) confirm functional group integrity .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing this sulfonamide derivative?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for sulfonylation or halogenation steps. Software like Gaussian or ORCA simulates electron density maps to identify nucleophilic/electrophilic sites. ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What strategies resolve contradictory data regarding the compound’s biological activity or binding affinity?

  • Methodological Answer :

  • Biochemical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd_d) to target proteins, controlling for pH and ionic strength .
  • Dose-Response Studies : IC50_{50} values from enzyme inhibition assays (e.g., fluorogenic substrates) clarify potency variations across studies .
  • Structural Biology : Co-crystallization with target enzymes (e.g., carbonic anhydrase) visualizes binding modes, addressing steric/electronic mismatches .

Q. How do electronic and steric effects of bromo/fluoro substituents influence cross-coupling reactivity?

  • Methodological Answer :

  • Electronic Effects : Bromine’s electronegativity directs electrophilic aromatic substitution (EAS) at para/meta positions. Fluorine’s inductive effect deactivates the ring, slowing Suzuki-Miyaura coupling unless Pd catalysts (e.g., Pd(PPh3_3)4_4) are optimized .
  • Steric Effects : Ortho-fluoro groups hinder catalyst access, requiring bulky ligands (e.g., SPhos) to enhance turnover .

Q. What methodologies assess the compound’s stability under varying storage or reaction conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : HPLC monitors degradation products at elevated temperatures (40–60°C) and humidity (75% RH) .
  • Photostability : UV-Vis spectroscopy tracks absorbance changes under IEC 61350-2 light exposure .
  • Kinetic Studies : Arrhenius plots extrapolate shelf life from activation energy (Ea_a) of decomposition pathways .

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